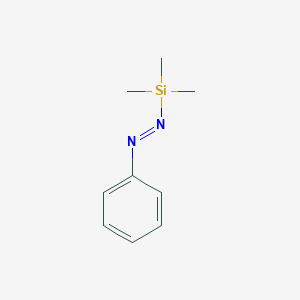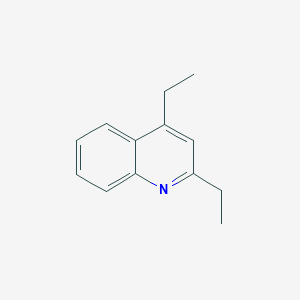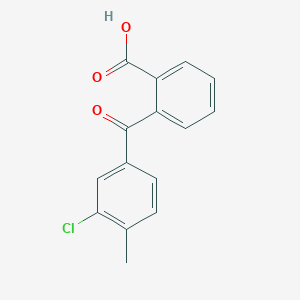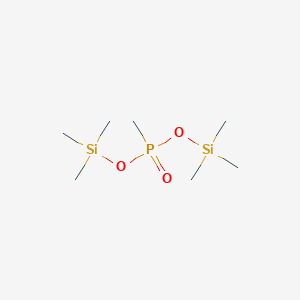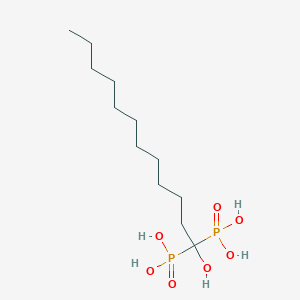
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester: is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester typically involves the reaction of 4-nitrophenyl isothiocyanate with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactor vessels and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of .
科学的研究の応用
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and proteins . The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biochemical effect.
類似化合物との比較
Diethyl-thiocarbamic acid S-(4-nitro-phenyl) ester can be compared with other similar compounds, such as:
- S-(4-Nitrophenyl) methylcarbamothioate
- S-(4-Nitrophenyl) ethylcarbamothioate
- S-(4-Nitrophenyl) propylcarbamothioate
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its diethylcarbamothioate moiety provides enhanced stability and reactivity compared to its methyl and ethyl counterparts.
特性
CAS番号 |
19290-47-2 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC名 |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
InChIキー |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
同義語 |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


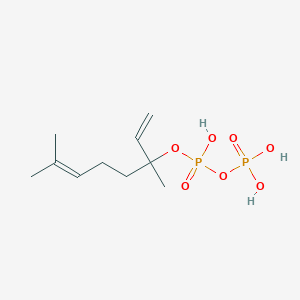
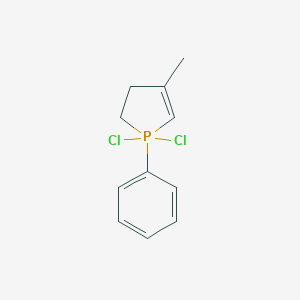

![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
